3,3-Difluoro-3-phenylpropanal
Description
Contextualization within Modern Fluoroorganic Chemistry Research
Fluoroorganic chemistry has witnessed exponential growth, driven by the unique and often beneficial properties that fluorine atoms impart to organic compounds. acs.orgresearchgate.net The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov The development of novel and efficient methods for the synthesis of fluorinated molecules is a rapidly expanding area of modern synthetic chemistry. researchgate.net The global market for fluoroorganic compounds reflects this trend, with significant growth projected due to their increasing use in pharmaceuticals and agrochemicals. futuremarketinsights.commarketresearchfuture.com
Overview of Aldehyde Reactivity in Synthetic Methodology
Aldehydes are a fundamental functional group in organic synthesis, prized for their versatile reactivity. The electrophilic nature of the aldehyde carbon allows for a wide array of nucleophilic addition reactions, forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, the adjacent α-protons exhibit acidity, enabling enolate formation and subsequent reactions. The development of photocatalytic methods has further expanded the synthetic utility of aldehydes, allowing for transformations under mild conditions. acs.orgacs.org Asymmetric catalysis involving aldehydes has also been a major focus, enabling the stereoselective synthesis of complex chiral molecules. rsc.org
Significance of Geminal Difluoromethylene Moieties in Organic Frameworks
The geminal difluoromethylene (CF2) group is a particularly important motif in the design of bioactive compounds. nih.gov This group can act as a bioisostere for other functionalities like carbonyls, sulfonyls, or ether oxygens, helping to fine-tune the properties of a lead compound. nih.gov The strong electron-withdrawing nature of the two fluorine atoms can influence the acidity or basicity of nearby functional groups and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net The presence of a CF2 group can also impact the conformational preferences of a molecule, which can be crucial for its interaction with biological targets. nih.gov
Historical Trajectories in the Synthesis of Phenyl-Substituted Propanals
The synthesis of phenyl-substituted propanals, such as 3-phenylpropanal, has a long history in organic chemistry. hmdb.cafoodb.ca Early methods often involved multi-step sequences. prepchem.com Over the years, more efficient catalytic methods have been developed, including the hydrogenation of cinnamaldehyde. google.com This reaction, however, can sometimes lead to over-reduction to the corresponding alcohol. google.com Other approaches have utilized hydroformylation of styrene (B11656) derivatives or Heck-type reactions. d-nb.info The synthesis of these compounds has been driven by their utility as intermediates in the production of fragrances, pharmaceuticals, and other fine chemicals. google.com
Research Gaps and Opportunities in the Synthesis and Reactivity of 3,3-Difluoro-3-phenylpropanal
While the synthesis of both fluorinated compounds and phenyl-substituted propanals is well-established, the specific compound this compound remains a less explored area. A significant research gap exists in the development of efficient and stereoselective methods for its synthesis. While some general methods for the synthesis of α,α-difluoroaldehydes might be applicable, dedicated studies on this specific target are scarce. For instance, the reaction of aldehydes with 1-iodo-2,2-difluorovinyllithium, generated from 1,1,1-trifluoro-2-iodoethane, has been used to create related structures, suggesting a potential synthetic route. nii.ac.jp
Furthermore, the reactivity of this compound is largely uncharacterized. The presence of the geminal difluoro group at the β-position is expected to significantly influence the reactivity of the aldehyde and the acidity of the α-protons. Exploring its participation in various organic transformations, such as aldol (B89426) reactions, Wittig reactions, and reductive aminations, would open up new avenues for the synthesis of novel fluorinated molecules with potential applications in medicinal and materials science. The unique electronic properties conferred by the difluorophenylmethyl group could lead to interesting and potentially useful chemical behavior.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
3,3-difluoro-3-phenylpropanal |
InChI |
InChI=1S/C9H8F2O/c10-9(11,6-7-12)8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
ZZMBQJUPNTUJHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC=O)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Difluoro 3 Phenylpropanal
Strategies for Carbon-Fluorine Bond Formation at the Propanal C3 Position
This approach involves the synthesis of a 3-phenylpropanal derivative and subsequent introduction of the two fluorine atoms at the benzylic C3 position. These methods leverage the unique reactivity of the benzylic carbon, which is activated by the adjacent phenyl ring.
Direct Fluorination Approaches
Direct C-H fluorination is an atom-economical strategy that converts a carbon-hydrogen bond into a carbon-fluorine bond. For 3,3-Difluoro-3-phenylpropanal, this would involve the challenging double fluorination of the benzylic C-H bonds of 3-phenylpropanal. Electrophilic fluorinating reagents are typically employed for such transformations.
Research has shown that benzylic C(sp³)–H bonds can be fluorinated using electrophilic reagents, particularly when the benzylic position is activated by adjacent electron-withdrawing groups. beilstein-journals.orgnih.govd-nb.info For instance, substrates with nitro or nitrile groups at the benzylic position can be deprotonated with a strong base, and the resulting carbanion can be trapped by an electrophilic fluorine source like Selectfluor® nih.gov. While the aldehyde group in 3-phenylpropanal is moderately electron-withdrawing, achieving double fluorination directly without side reactions involving the aldehyde functionality presents a significant challenge. Palladium-catalyzed methods have also been developed for benzylic C-H fluorination, often requiring a directing group to achieve site-selectivity. beilstein-journals.orgnih.gov A potential, though challenging, pathway could involve a transient directing group on the aldehyde to facilitate a twofold Pd-catalyzed fluorination. nih.gov
Table 1: Examples of Direct Benzylic C-H Fluorination This table presents generalized findings for benzylic C-H fluorination; specific application to 3-phenylpropanal is a conceptual extension.
| Catalyst/Reagent System | Fluorine Source | Substrate Type | Key Features |
|---|---|---|---|
| Base (e.g., n-BuLi) | Selectfluor® | Benzylic C-H adjacent to EWG | Requires strong base and activating group. nih.gov |
| Palladium(II)/(IV) Catalyst | N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | 8-methylquinolines | Directed C-H activation. beilstein-journals.org |
Vicinal Difluorination of Alkenes and Subsequent Transformations
An alternative strategy involves the difluorination of an alkene precursor, followed by chemical modification to unveil the propanal functionality. A logical precursor for this route is cinnamaldehyde or a derivative thereof. However, direct difluorination of the α,β-unsaturated aldehyde would likely lead to competing reactions. A more viable approach is to use a precursor like cinnamyl alcohol.
The synthesis would commence with the protection of the hydroxyl group of cinnamyl alcohol. The protected alkene would then undergo vicinal difluorination across the double bond. Various reagents are known to effect this transformation, including combinations of a hypervalent iodine reagent and a fluoride source. The resulting 1,2-difluoro-3-phenyl-propanol derivative could then be deprotected and oxidized to afford the target aldehyde, this compound. This multi-step sequence avoids the complexities of working with the aldehyde group during the fluorination step.
Oxidative Desulfurization-Difluorination Strategies
This method transforms a thiocarbonyl group into a gem-difluoro group. It offers a robust way to introduce the difluoro moiety at a specific carbon atom. For the synthesis of this compound, a suitable precursor would be a β-keto thioester or a derivative of 3-oxo-3-phenylpropanal.
For example, the corresponding thioketone of 3-oxo-3-phenylpropanal could be subjected to fluorination. Reagents such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are effective for converting thiocarbonyls into gem-difluorides, often in the presence of a catalyst like SbCl₃. researchgate.net The resulting intermediate would then be selectively reduced or otherwise manipulated to yield the final propanal product. This strategy hinges on the accessibility of the appropriate thiocarbonyl precursor.
Nucleophilic Difluoromethylation of Carbonyl Precursors
A highly effective and common strategy for synthesizing gem-difluoro compounds is the deoxofluorination of a ketone. In this pathway, the two C-F bonds are formed by replacing the C=O bond of a ketone precursor. The logical precursor for this compound is a β-keto ester, such as ethyl benzoylacetate.
The synthesis involves the treatment of ethyl benzoylacetate with a deoxofluorinating agent. Reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable Deoxo-Fluor® are widely used for this transformation. enamine.netnih.govsci-hub.se This reaction would convert the benzylic ketone into a difluoride, yielding ethyl 3,3-difluoro-3-phenylpropanoate. The final step is the partial reduction of the ester group to the aldehyde. This can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.
Table 2: Deoxofluorination of Carbonyls to gem-Difluorides This table illustrates the general transformation applicable to the synthesis of the target compound's precursor.
| Reagent | Substrate Type | Product | Key Features |
|---|---|---|---|
| Deoxo-Fluor® | Aldehydes, Ketones | gem-Difluorides | More thermally stable than DAST; often requires a catalytic amount of HF. enamine.netsci-hub.se |
| DAST | Alcohols, Aldehydes, Ketones | Alkyl Fluorides, gem-Difluorides | Widely used but can be thermally unstable. nih.govsci-hub.se |
Construction of the Propanal Carbon Backbone with Integrated Difluoro Functionality
This synthetic paradigm involves using building blocks that already contain the difluorinated benzylic carbon. The propanal carbon chain is then constructed through carbon-carbon bond-forming reactions.
Cross-Coupling Reactions Utilizing Fluorinated Synthons
Modern organic synthesis heavily relies on cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, to form C-C bonds. This approach can be adapted to synthesize this compound by coupling a difluoromethylated phenyl synthon with a suitable three-carbon chain partner that bears the aldehyde functionality or a masked equivalent.
A plausible fluorinated synthon is (1-bromo-2,2-difluorovinyl)benzene. This building block can be prepared and then subjected to a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki-Miyaura coupling with a boronic acid derivative containing a protected aldehyde equivalent could be employed. beilstein-journals.orgnih.gov Alternatively, the (1-bromo-2,2-difluorovinyl)benzene could be converted to an organozinc or organocopper reagent and coupled with an electrophile. A subsequent hydrogenation of the double bond would yield the saturated propanal backbone. Another route involves coupling (bromodifluoromethyl)benzene with a protected acetaldehyde enolate equivalent or a vinyl ether, such as ethyl vinyl ether, followed by hydrolysis to reveal the aldehyde group. acs.org
Multi-Component Reactions Incorporating Difluorinated Building Blocks
Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step from three or more reactants, maximizing atom economy and reducing waste. The incorporation of difluorinated building blocks into MCRs is a promising strategy for the synthesis of compounds like this compound. One conceptual approach involves the reaction of a difluorinated precursor, such as a difluoromethylated phosphonium ylide, with an appropriate aldehyde and a third component in a convergent manner.
While specific multi-component reactions leading directly to this compound are not extensively documented in peer-reviewed literature, the principles of MCRs suggest a plausible pathway. For instance, a reaction could be envisioned involving (2,2-difluoro-2-phenylethyl)triphenylphosphonium salt, formaldehyde, and a suitable activating agent. The difluorinated ylide, generated in situ, could react with formaldehyde to form a vinylphosphonium salt, which would then undergo a Michael addition with a phenyl nucleophile. Subsequent hydrolysis would yield the target aldehyde.
The feasibility of such a reaction would depend on the careful selection of reagents and conditions to control selectivity and minimize side reactions. The table below outlines a hypothetical multi-component reaction scheme.
| Reactant 1 | Reactant 2 | Reactant 3/Catalyst | Potential Intermediate | Final Product |
| (2,2-Difluoro-2-phenylethyl)triphenylphosphonium salt | Formaldehyde | Base (e.g., n-BuLi) | Vinylphosphonium salt | This compound |
Further research is required to develop and optimize specific multi-component reaction protocols for the direct synthesis of this compound.
Rearrangement Reactions Towards this compound Scaffolds
Rearrangement reactions provide another avenue for the synthesis of complex molecular architectures. For the construction of the this compound scaffold, a wiley-vch.denih.gov-hydride or wiley-vch.denih.gov-aryl shift in a suitably substituted difluorinated precursor could be a key step. For example, the acid-catalyzed rearrangement of a 1,1-difluoro-1-phenyl-2,3-epoxypropane could potentially yield the desired aldehyde. In this hypothetical scenario, protonation of the epoxide oxygen would be followed by the opening of the epoxide ring to form a tertiary carbocation stabilized by the phenyl group. A subsequent wiley-vch.denih.gov-hydride shift would then lead to the formation of the more stable α-carbocation, which upon tautomerization would give this compound.
Another possibility involves a pinacol-type rearrangement of a difluorinated 1,2-diol. While specific examples for the synthesis of this compound via rearrangement are scarce, the general principles of these reactions suggest their potential applicability. The success of such a strategy would hinge on the synthesis of the appropriate precursor and the control of the rearrangement to favor the desired product.
Formation and Functionalization of the Aldehyde Moiety
A more direct and well-documented approach to this compound involves the functionalization of a pre-existing carbon skeleton.
The selective oxidation of the primary alcohol, 3,3-Difluoro-3-phenylpropan-1-ol, is a common and effective method for the synthesis of this compound. To prevent over-oxidation to the corresponding carboxylic acid, mild oxidizing agents are typically employed. Several reagents are suitable for this transformation, each with its own advantages in terms of selectivity, reaction conditions, and ease of purification.
Commonly used reagents for the selective oxidation of primary alcohols to aldehydes include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). The choice of reagent can influence the reaction yield and compatibility with other functional groups.
| Oxidizing Agent | Solvent | Typical Reaction Temperature | Reported Yield Range |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 60-80% |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 85-95% |
| Swern Oxidation | Dichloromethane (DCM) | -78 °C to Room Temperature | 80-95% |
The data in the table represents typical yields for the oxidation of primary alcohols to aldehydes and serves as a general guideline. Specific yields for the oxidation of 3,3-Difluoro-3-phenylpropan-1-ol would require experimental determination.
Another viable synthetic route is the partial reduction of a carboxylic acid derivative, such as 3,3-Difluoro-3-phenylpropanoic acid or its corresponding ester or acid chloride. The direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more reactive than the starting material and is typically further reduced to the alcohol. Therefore, the carboxylic acid is usually converted to a more reactive derivative first.
For example, 3,3-Difluoro-3-phenylpropanoic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) in a Rosenmund-type reduction.
Alternatively, the carboxylic acid can be esterified, and the resulting ester can be reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C). This low temperature is crucial to prevent over-reduction to the alcohol.
| Starting Material | Reagent for Derivative Formation | Reducing Agent | Typical Reaction Temperature | Anticipated Product |
| 3,3-Difluoro-3-phenylpropanoic acid | SOCl₂ or (COCl)₂ | LiAlH(OtBu)₃ | -78 °C to Room Temperature | This compound |
| 3,3-Difluoro-3-phenylpropanoic acid | CH₃OH, H⁺ | DIBAL-H | -78 °C | This compound |
Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. In principle, the hydroformylation of (2,2-difluorovinyl)benzene could provide a direct route to this compound. This reaction is typically catalyzed by transition metal complexes, most commonly of rhodium or cobalt, under high pressures of carbon monoxide and hydrogen.
The regioselectivity of the hydroformylation of (2,2-difluorovinyl)benzene would be a critical factor, as the addition of the formyl group could occur at either carbon of the double bond, leading to the desired linear aldehyde or the branched isomer, 2,2-difluoro-2-phenylacetaldehyde. The electronic effects of the geminal fluorine atoms and the phenyl group would play a significant role in directing the regioselectivity. Generally, for styrene (B11656) derivatives, the branched aldehyde is the major product. However, the strong electron-withdrawing nature of the difluoromethyl group could influence the outcome.
| Substrate | Catalyst | Reagents | Potential Products |
| (2,2-Difluorovinyl)benzene | Rh or Co complex | CO, H₂ | This compound (linear) and 2,2-Difluoro-2-phenylacetaldehyde (branched) |
Further experimental investigation is necessary to determine the feasibility and selectivity of this approach for the synthesis of this compound.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for each synthetic route include:
Choice of Reagents and Catalysts: The selection of the most appropriate oxidizing or reducing agent, or the optimal catalyst for hydroformylation, is paramount.
Solvent: The polarity and boiling point of the solvent can significantly impact reaction rates and selectivity.
Temperature: Many of the discussed reactions require precise temperature control to achieve the desired outcome and prevent side reactions or over-reaction.
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize the yield of the desired product.
Stoichiometry of Reagents: The molar ratios of reactants and reagents must be carefully controlled to ensure complete conversion of the starting material and to avoid unwanted side products.
For instance, in the oxidation of 3,3-Difluoro-3-phenylpropan-1-ol, a comparative study of different mild oxidizing agents under various conditions would be necessary to identify the most efficient protocol. Similarly, for the reduction of the carboxylic acid derivative, screening different reducing agents and reaction temperatures would be key to maximizing the aldehyde yield.
Catalyst Screening and Ligand Design
The initial and crucial step in the synthesis of this compound is the formation of the precursor, ethyl 3,3-difluoro-3-phenylpropanoate. The Reformatsky reaction is a well-established method for this transformation, involving the reaction of an α-haloester with a carbonyl compound in the presence of a metal, typically zinc.
The selection of the catalyst and any associated ligands is critical for the efficiency of the Reformatsky reaction. While zinc is the classic metal used, other metals and metal salts have been explored to improve reactivity and selectivity. For the reaction between benzaldehyde and ethyl bromodifluoroacetate, activated zinc is commonly employed to initiate the formation of the organozinc intermediate.
For the subsequent reduction of the ester, ethyl 3,3-difluoro-3-phenylpropanoate, to 3,3-difluoro-3-phenylpropan-1-ol, the choice of reducing agent is the primary catalytic consideration. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.
The final oxidation of 3,3-difluoro-3-phenylpropan-1-ol to this compound requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. A variety of reagents can be employed, and catalyst screening is essential to identify the most suitable option. Common choices include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions. Each of these has its own advantages and disadvantages in terms of reactivity, selectivity, and ease of workup.
Solvent Effects and Temperature Control
Solvent choice and precise temperature control are critical parameters throughout the synthesis of this compound, significantly impacting reaction rates, yields, and the formation of byproducts.
In the initial Reformatsky reaction, the choice of solvent is crucial for the formation and stability of the organozinc reagent. Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used. These solvents are effective at solvating the organozinc intermediate, preventing its aggregation and promoting its reaction with the aldehyde. The reaction is typically initiated at room temperature, but careful temperature control is necessary to manage the exothermic nature of the reaction and prevent the formation of side products.
For the reduction of the ester intermediate with a powerful reducing agent like LiAlH₄, the reaction is typically carried out in an anhydrous ether or THF at low temperatures, often starting at 0°C and then allowing it to warm to room temperature. This controlled addition and temperature management are essential for safety and to prevent side reactions.
The final oxidation step is particularly sensitive to both solvent and temperature. The choice of solvent depends on the oxidizing agent being used. For example, PCC oxidations are often performed in dichloromethane (DCM). Swern oxidations utilize a mixture of dimethyl sulfoxide (DMSO) and a chlorinated solvent like DCM and are conducted at very low temperatures (typically -78°C) to ensure the stability of the reactive intermediates. Maintaining these low temperatures is critical to prevent the decomposition of the Swern reagent and the formation of unwanted byproducts.
The following table summarizes the typical solvent and temperature conditions for each step of the synthesis:
| Reaction Step | Typical Solvents | Typical Temperature Range |
| Reformatsky Reaction | Diethyl ether, Tetrahydrofuran (THF) | Room Temperature to Reflux |
| Ester Reduction | Diethyl ether, Tetrahydrofuran (THF) | 0°C to Room Temperature |
| Alcohol Oxidation (PCC) | Dichloromethane (DCM) | Room Temperature |
| Alcohol Oxidation (Swern) | Dichloromethane (DCM), Dimethyl sulfoxide (DMSO) | -78°C to Room Temperature |
Scale-Up Considerations in Laboratory Synthesis
Scaling up the synthesis of this compound from a small laboratory scale to a larger batch requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Heat Management: The Reformatsky reaction is exothermic, and on a larger scale, efficient heat dissipation becomes critical. The use of a larger reaction vessel with a higher surface-area-to-volume ratio may not be sufficient to control the temperature. Therefore, employing a cooling bath and a more controlled rate of addition of the reagents is necessary to prevent a runaway reaction. Similarly, the quenching of the LiAlH₄ reduction is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood, with adequate cooling and slow, portion-wise addition of the quenching agent (e.g., water or a saturated aqueous solution of sodium sulfate).
Reagent Addition: The method of reagent addition can significantly impact the reaction outcome on a larger scale. For the Reformatsky reaction, the slow, controlled addition of the aldehyde to the pre-formed organozinc reagent is recommended to maintain a low concentration of the aldehyde and minimize side reactions. For the reduction and oxidation steps, the controlled addition of the reducing or oxidizing agent to the substrate solution is also crucial.
Work-up and Purification: The work-up procedures for each step need to be optimized for larger volumes. Extractions will require larger separatory funnels and increased solvent volumes. The final purification of this compound, likely by column chromatography, will necessitate a larger column and a greater quantity of silica gel and elution solvents. The volatility of the final aldehyde product should also be considered during solvent removal to avoid product loss.
Safety: All steps of this synthesis should be conducted in a well-ventilated fume hood. The use of anhydrous solvents and reagents is critical, especially for the Reformatsky and reduction steps, as moisture can quench the organometallic intermediates and the reducing agent. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
By carefully addressing these catalyst, solvent, temperature, and scale-up considerations, the synthesis of this compound can be successfully and safely performed in a laboratory setting.
Chemical Transformations and Reaction Mechanisms of 3,3 Difluoro 3 Phenylpropanal
Nucleophilic Addition Reactions at the Aldehyde Carbonyl
The aldehyde functional group in 3,3-Difluoro-3-phenylpropanal is a primary site for nucleophilic attack. The electron-withdrawing nature of the two fluorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with a wide range of nucleophiles.
Organometallic Reagent Additions (e.g., Grignard, Organolithium)
The addition of organometallic reagents, such as Grignard and organolithium compounds, to aldehydes is a fundamental carbon-carbon bond-forming reaction that leads to the formation of secondary alcohols. libretexts.orgwikipedia.org In the case of this compound, the reaction is anticipated to proceed via the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide during aqueous workup would yield the corresponding secondary alcohol. masterorganicchemistry.comadichemistry.com
The general mechanism involves the formation of a new carbon-carbon bond and a tetrahedral intermediate. adichemistry.com The stereochemical outcome of the reaction, particularly with chiral Grignard reagents or in the presence of chiral catalysts, is of significant interest in asymmetric synthesis.
Table 1: Hypothetical Products of Organometallic Addition to this compound
| Organometallic Reagent | Product Name | Product Structure |
| Methylmagnesium bromide | 1,1-Difluoro-1-phenyl-2-butanol | C6H5CF2CH(OH)CH3 |
| Phenyllithium | 1,1-Difluoro-1,2-diphenyl-2-ethanol | C6H5CF2CH(OH)C6H5 |
It is important to note that the presence of acidic α-protons in the starting aldehyde could potentially lead to side reactions such as enolization, especially with highly basic organometallic reagents. adichemistry.com Careful control of reaction conditions, such as temperature and the rate of addition, would be crucial to maximize the yield of the desired alcohol.
Wittig and Related Olefination Reactions
Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the conversion of aldehydes into alkenes. organic-chemistry.orgwikipedia.org These reactions involve the treatment of the aldehyde with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction). nrochemistry.comorganic-chemistry.org
The Wittig reaction's stereochemical outcome is dependent on the nature of the ylide; unstabilized ylides typically afford (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.orglibretexts.org The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate esters, generally provides excellent (E)-selectivity for the resulting alkene. organic-chemistry.orgwikipedia.orgnrochemistry.com A notable variation, the Still-Gennari modification of the HWE reaction, employs phosphonates with electron-withdrawing groups to favor the formation of (Z)-alkenes. nrochemistry.comyoutube.com
Table 2: Predicted Products of Olefination Reactions with this compound
| Olefination Reagent | Predicted Major Product | Predicted Stereochemistry |
| Methyltriphenylphosphonium bromide (Wittig) | 4,4-Difluoro-4-phenyl-1-butene | N/A |
| (Triphenylphosphoranylidene)acetaldehyde (Wittig, stabilized) | (E)-5,5-Difluoro-5-phenyl-2-pentenal | (E) |
| Triethyl phosphonoacetate (HWE) | Ethyl (E)-5,5-difluoro-5-phenyl-2-pentenoate | (E) |
The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which subsequently collapses to form the alkene and a phosphine (B1218219) oxide or a phosphate (B84403) ester byproduct. nrochemistry.commasterorganicchemistry.com The choice of reagents and reaction conditions allows for a high degree of control over the geometry of the newly formed double bond.
Knoevenagel and Aldol (B89426) Condensation Variants
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, typically catalyzed by a weak base. researchgate.netorganic-chemistry.org The reaction of this compound with compounds such as malononitrile (B47326) or diethyl malonate would be expected to yield a substituted alkene after dehydration of the initial adduct. rsc.org
The Aldol condensation, another cornerstone of organic synthesis, involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone. wikipedia.orgsigmaaldrich.commagritek.com While this compound can act as the electrophilic partner in a crossed aldol condensation, its own enolization under basic conditions might be influenced by the adjacent difluoromethyl group. The reaction would likely require careful selection of a non-enolizable aldehyde or ketone partner to avoid a complex mixture of products. wikipedia.orgwikipedia.org
Table 3: Potential Products from Condensation Reactions of this compound
| Condensation Partner | Reaction Type | Potential Product |
| Malononitrile | Knoevenagel | 2-(2,2-Difluoro-2-phenylethylidene)malononitrile |
| Acetone | Aldol | 5,5-Difluoro-4-hydroxy-5-phenyl-2-pentanone |
The electron-withdrawing effect of the fluorine atoms in this compound is anticipated to increase its reactivity as an electrophile in these condensation reactions.
Heteroatom Nucleophile Additions (e.g., Imine, Acetal Formation)
The reaction of this compound with primary amines under acidic conditions is expected to yield imines, also known as Schiff bases. organic-chemistry.orgmasterorganicchemistry.comredalyc.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The synthesis of fluorinated imines is an area of interest in medicinal chemistry. nih.gov
Acetal formation occurs when an aldehyde reacts with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.orgyoutube.comlibretexts.org This reaction is reversible and proceeds through a hemiacetal intermediate. libretexts.orgtugraz.at The use of a diol, such as ethylene (B1197577) glycol, would lead to the formation of a cyclic acetal. Acetals are valuable as protecting groups for aldehydes due to their stability under neutral and basic conditions. nih.gov
Table 4: Products of Heteroatom Nucleophile Addition to this compound
| Nucleophile | Product Type | Product Name |
| Aniline | Imine | N-(3,3-Difluoro-3-phenylpropylidene)aniline |
| Methanol (B129727) (excess) | Acetal | 1,1-Dimethoxy-3,3-difluoro-3-phenylpropane |
| Ethylene glycol | Cyclic Acetal | 2-(2,2-Difluoro-2-phenylethyl)-1,3-dioxolane |
Oxidative and Reductive Transformations of this compound
Beyond nucleophilic additions at the carbonyl, the aldehyde group of this compound can undergo oxidation and reduction to yield other important functional groups.
Selective Oxidation to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids is a common and important transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the presence of other sensitive functional groups in the molecule. For the selective oxidation of this compound to 3,3-Difluoro-3-phenylpropanoic acid, mild and selective oxidizing agents would be preferable to avoid unwanted side reactions.
A relevant example is the oxidation of the non-fluorinated analogue, 3-phenylpropanal, to 3-phenylpropionic acid, which has been achieved with high yield and selectivity using molecular oxygen at elevated temperatures, even in the absence of a catalyst. google.com This suggests that similar conditions could be applicable to the oxidation of this compound. Other common methods for the selective oxidation of aldehydes to carboxylic acids include the use of reagents such as potassium permanganate (B83412) (KMnO4), potassium dichromate (K2Cr2O7), and various chromium(VI) reagents. frontiersin.org More modern and environmentally benign methods often utilize catalysts in conjunction with oxidants like hydrogen peroxide or molecular oxygen. frontiersin.org
Table 5: Potential Reagents for the Selective Oxidation of this compound
| Oxidizing Agent/System | Product |
| Molecular Oxygen (O2), heat | 3,3-Difluoro-3-phenylpropanoic acid |
| Potassium permanganate (KMnO4), basic conditions | 3,3-Difluoro-3-phenylpropanoic acid |
| Jones Reagent (CrO3, H2SO4, acetone) | 3,3-Difluoro-3-phenylpropanoic acid |
The successful selective oxidation would provide a valuable synthetic route to the corresponding α,α-difluorinated carboxylic acid, a structural motif of interest in various fields of chemistry.
Reduction to Alcohols and Alkanes
The aldehyde functional group in this compound is susceptible to reduction, yielding either the corresponding primary alcohol, 3,3-difluoro-3-phenyl-1-propanol, or the fully deoxygenated alkane, 1,1-difluoro-3-phenylpropane. The choice of reducing agent and reaction conditions determines the final product.
Reduction to 3,3-Difluoro-3-phenyl-1-propanol:
The partial reduction of the aldehyde to a primary alcohol is a common transformation. This is typically achieved using hydride-based reducing agents.
Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that readily converts aldehydes to primary alcohols. masterorganicchemistry.comlumenlearning.comchemguide.co.uk The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. chemguide.co.uklibretexts.org This is followed by protonation of the resulting alkoxide intermediate, usually by the solvent (e.g., methanol or ethanol) or during an aqueous workup, to afford the primary alcohol. masterorganicchemistry.comlumenlearning.com Given the general efficacy of NaBH₄ for aldehyde reduction, it is expected to convert this compound to 3,3-difluoro-3-phenyl-1-propanol.
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ also reduces aldehydes to primary alcohols. lumenlearning.comlibretexts.org The mechanism is similar to that of NaBH₄, involving nucleophilic hydride attack. However, due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran, followed by a separate careful aqueous workup step to protonate the alkoxide intermediate. lumenlearning.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. tcichemicals.com While effective for reducing aldehydes, this method can sometimes lead to the reduction of other functional groups, such as the aromatic ring, under harsh conditions. However, under controlled conditions, selective reduction of the aldehyde is possible. For instance, in the catalytic hydrogenation of 3-phenylpropionitrile (B121915) over Pd/C, the formation of 3-phenyl-1-propanol (B195566) as a byproduct from the intermediate imine suggests that the aldehyde group is readily hydrogenated under these conditions. nih.govnih.govresearchgate.net
Reduction to 1,1-Difluoro-1-phenylpropane:
Complete deoxygenation of the aldehyde group to a methylene (CH₂) group requires more forceful reduction methods.
Clemmensen Reduction: This reaction employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes. organic-chemistry.orgwikipedia.orgunacademy.comgeeksforgeeks.orgvedantu.com The reaction is performed under strongly acidic conditions and is particularly effective for aryl-alkyl ketones. wikipedia.orgunacademy.com While the precise mechanism is not fully understood, it is believed to involve electron transfer from the metal surface. wikipedia.org The harsh acidic environment, however, may not be suitable for all substrates.
Wolff-Kishner Reduction: This method provides a complementary approach, reducing aldehydes and ketones to alkanes under strongly basic conditions. wikipedia.orgalfa-chemistry.compharmaguideline.comorganicchemistrytutor.comorganic-chemistry.org The reaction involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) (N₂H₄), followed by deprotonation and elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent. wikipedia.orgalfa-chemistry.com This method is ideal for substrates that are sensitive to acid. alfa-chemistry.com
While no specific experimental data for the reduction of this compound is available in the reviewed literature, the established reactivity of these classic reduction reactions suggests they are potential routes to 1,1-difluoro-1-phenylpropane.
Reactivity Modulations Induced by the Gem-Difluoro Moiety
The presence of two fluorine atoms on the carbon adjacent to the phenyl ring significantly influences the electronic properties and reactivity of the molecule.
Electronic Effects on Carbonyl Reactivity
The two fluorine atoms in the gem-difluoro group are highly electronegative. Consequently, they exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds, leading to a decrease in electron density on the adjacent carbon atoms, including the carbonyl carbon. This increased partial positive charge on the carbonyl carbon enhances its electrophilicity, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, 3-phenylpropanal.
Acidity and Reactivity of Alpha-Hydrogens
The hydrogen atoms on the carbon atom alpha to the carbonyl group (C-2) in this compound are acidic. The acidity of α-hydrogens in carbonyl compounds is a well-established phenomenon, arising from the ability of the carbonyl group to stabilize the resulting conjugate base, the enolate, through resonance. wikipedia.orgalfa-chemistry.com The negative charge of the enolate is delocalized onto the electronegative oxygen atom, which significantly stabilizes the anion. alfa-chemistry.com For typical aldehydes, the pKa of the α-hydrogens is in the range of 16-18, making them much more acidic than hydrogens on a standard alkane (pKa ~50). alfa-chemistry.com
The strong electron-withdrawing nature of the gem-difluoro group at the β-position is expected to further increase the acidity of the α-hydrogens in this compound through an inductive effect. By pulling electron density away from the α-carbon, the C-H bonds at this position are further polarized, facilitating their deprotonation.
Reactions Involving the Aromatic Phenyl Group
The phenyl group of this compound can undergo electrophilic aromatic substitution, a class of reactions characteristic of aromatic compounds.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comlumenlearning.comorgsyn.orgreddit.com The rate and regioselectivity (i.e., the position of substitution—ortho, meta, or para) of these reactions are governed by the nature of the substituent already attached to the ring.
The side chain, -(CH₂)₂CF₂CHO, is expected to be an electron-withdrawing group due to the strong inductive effect of the gem-difluoro moiety and the carbonyl group. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density, making it less nucleophilic. organic-chemistry.org Furthermore, such deactivating groups typically direct incoming electrophiles to the meta position.
A common example of electrophilic aromatic substitution is the Friedel-Crafts reaction. wikipedia.org However, Friedel-Crafts reactions, both alkylation and acylation, are generally unsuccessful with strongly deactivated aromatic rings. nih.govorganicchemistrytutor.com Therefore, it is likely that this compound would be unreactive or give poor yields in Friedel-Crafts reactions. Other electrophilic aromatic substitution reactions, such as nitration or halogenation, may be possible but would require forcing conditions due to the deactivating nature of the side chain.
Metal-Catalyzed Coupling Reactions on the Phenyl Ring
While the direct metal-catalyzed coupling on the phenyl ring of this compound itself is not extensively documented in publicly available literature, the reactivity of similar gem-difluoroaryl compounds provides a strong basis for predicting its behavior in such transformations. The presence of the electron-withdrawing difluoromethyl group can influence the electronic properties of the phenyl ring, potentially altering its reactivity in common cross-coupling reactions.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are routinely employed to modify aromatic rings. For a derivative of this compound, where a leaving group (e.g., a halide or triflate) is introduced onto the phenyl ring, these coupling reactions would be expected to proceed.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. A hypothetical Suzuki-Miyaura reaction involving a halogenated derivative of this compound is outlined below. The specific conditions, including the choice of palladium catalyst, ligand, and base, would require empirical optimization.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Halogenated this compound | Arylboronic acid | Pd(PPh₃)₄ | Aryl-substituted this compound |
| Arylboronic ester of this compound | Aryl halide | PdCl₂(dppf) | Aryl-substituted this compound |
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. A derivative of this compound bearing a halide on the phenyl ring could potentially undergo a Heck reaction with various alkenes to introduce new carbon-carbon bonds.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Halogenated this compound | Alkene | Pd(OAc)₂ | Alkene-substituted this compound |
The efficiency and regioselectivity of these reactions would be influenced by the electronic and steric effects of the 3,3-difluoropropanal substituent.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies on this compound are not widely reported. However, general principles of physical organic chemistry and studies on analogous fluorinated compounds can be used to infer the likely mechanistic pathways and the methods to investigate them.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate-determining step and the species involved in it. For a given transformation of this compound, the reaction rate can be determined by monitoring the change in concentration of reactants or products over time using techniques such as NMR spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).
The rate law for a reaction is expressed as: Rate = k[Reactant A]^m[Reactant B]^n
Where:
k is the rate constant
[Reactant A] and [Reactant B] are the concentrations of the reactants
m and n are the orders of the reaction with respect to each reactant
By systematically varying the initial concentrations of the reactants and catalyst and observing the effect on the initial reaction rate, the values of m, n, and k can be determined. This information is crucial for proposing a plausible reaction mechanism. For instance, in a metal-catalyzed coupling reaction, a first-order dependence on the catalyst and the organic halide, and a zero-order dependence on the nucleophile might suggest that the oxidative addition of the halide to the metal center is the rate-determining step.
Isotope Labeling Experiments
Isotope labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. In the context of this compound, deuterium (B1214612) (²H) labeling could be particularly informative.
For example, to probe the mechanism of a C-H activation reaction on the phenyl ring, a deuterated analog of this compound could be synthesized. The position of the deuterium label in the product would reveal whether a specific C-H bond was cleaved during the reaction.
Another important application is the determination of kinetic isotope effects (KIEs). By comparing the rate of a reaction with the unlabeled substrate to the rate with a deuterated substrate, the KIE can be calculated. A significant primary KIE (typically kH/kD > 2) indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.
| Experiment | Labeled Compound | Information Gained |
| C-H activation study | Deuterated this compound | Identifies the site of C-H bond cleavage |
| Kinetic Isotope Effect (KIE) | Deuterated this compound | Determines if C-H bond breaking is rate-determining |
Intermediate Characterization and Spectroscopic Probes
The direct observation and characterization of reaction intermediates are crucial for validating a proposed reaction mechanism. For reactions involving this compound, various spectroscopic techniques could be employed to identify transient species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can sometimes allow for the observation of unstable intermediates that have a sufficient lifetime at reduced temperatures. ¹⁹F NMR would be particularly useful for tracking changes in the chemical environment of the difluoromethyl group.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in a reaction mixture. By coupling a mass spectrometer to a reaction vessel, it is possible to monitor the formation and consumption of intermediates in real-time.
Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be used to follow the progress of a reaction by monitoring the disappearance of reactant vibrational bands and the appearance of product bands. It can also help in the identification of certain functional groups present in transient intermediates.
For metal-catalyzed reactions, the characterization of organometallic intermediates is key. For example, in a palladium-catalyzed cross-coupling reaction, intermediates such as the oxidative addition product (Ar-Pd(II)-X) and the transmetalation intermediate could potentially be characterized using a combination of these spectroscopic methods.
Stereochemical Aspects in 3,3 Difluoro 3 Phenylpropanal Chemistry
Enantioselective Synthesis of Chiral Derivatives from 3,3-Difluoro-3-phenylpropanal
The aldehyde functionality in this compound is a key site for chemical transformations, allowing for the synthesis of a variety of chiral derivatives through nucleophilic additions to the carbonyl group. Achieving high enantioselectivity in these reactions is crucial for applications in pharmaceuticals and materials science. Two primary strategies for controlling the stereochemical outcome are asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric catalysis employs a chiral catalyst to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. For a substrate like this compound, organocatalysis and metal-based catalysis are two prominent approaches.
Metal-Based Catalysis: Chiral metal complexes, often featuring ligands like BINOL or BOX, are effective catalysts for a range of enantioselective additions to carbonyls, including allylations, alkylations, and reductions. The metal center coordinates to the aldehyde oxygen, activating it towards nucleophilic attack, while the chiral ligand blocks one face of the carbonyl, ensuring a stereoselective transformation. The table below illustrates the potential application of such catalytic systems to this compound based on established methodologies for similar substrates.
| Reaction Type | Catalyst System (Example) | Expected Chiral Product | Potential Enantiomeric Excess (ee) |
| Asymmetric Allylation | Chiral Ligand (e.g., BINOL) + Metal (e.g., Ti, Cr) | Chiral homoallylic alcohol | High (often >90% ee) |
| Asymmetric Aldol (B89426) Reaction | Chiral Proline Derivative | Chiral β-hydroxy ketone | Good to Excellent (80-99% ee) |
| Asymmetric Reduction | Chiral Oxazaborolidine (CBS) Catalyst + Borane | Chiral 3,3-difluoro-3-phenyl-1-propanol | High (often >95% ee) |
This table is illustrative and based on the performance of these catalyst systems with analogous aldehyde substrates. Specific results for this compound would require experimental validation.
An alternative to asymmetric catalysis is the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.
For this compound, a common strategy would involve its conversion to a chiral enolate precursor. For example, it could be transformed into an N-acyloxazolidinone, a well-established chiral auxiliary system developed by Evans. The oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective alkylation or aldol reactions. Subsequent removal of the auxiliary would furnish the chiral product.
Hypothetical Transformation using an Evans Auxiliary:
Oxidation of this compound to the corresponding carboxylic acid.
Coupling of the acid with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).
Formation of a boron enolate and reaction with an electrophile (e.g., an aldehyde in an aldol reaction).
Cleavage of the chiral auxiliary to yield the chiral β-hydroxy acid derivative.
This method allows for predictable and high levels of stereocontrol, making it a powerful tool for the synthesis of complex chiral molecules from achiral precursors like this compound.
Diastereoselective Control in Reactions Involving this compound
When a reaction creates a new stereocenter in a molecule that already contains one, the products are diastereomers. Controlling the formation of a specific diastereomer is known as diastereoselective control. In the context of this compound, this becomes relevant when the aldehyde reacts with a chiral nucleophile or when a chiral derivative of the propanal undergoes further reaction.
For example, in an aldol reaction between an enolate derived from a chiral ketone and this compound, the existing stereocenter in the ketone will influence the facial selectivity of the attack on the aldehyde. The relative orientation of the substituents in the transition state, often rationalized by models like the Felkin-Anh or Zimmerman-Traxler models, will determine which diastereomer is favored. The bulky phenyl group and the gem-difluoro moiety in this compound would play a significant role in the steric interactions within these transition states.
Conformational Analysis and Stereoelectronic Effects of the Gem-Difluoro Group
The gem-difluoro group at the C3 position has a profound impact on the conformational preferences of this compound due to stereoelectronic effects. The most notable of these is the "gauche effect," where the preferred conformation about a C-C bond has electronegative substituents in a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) arrangement.
This preference is attributed to stabilizing hyperconjugative interactions. In the case of the C2-C3 bond in this compound, there can be a stabilizing interaction between the σ C-H bonding orbital on C2 and the σ* C-F antibonding orbital on C3. For this interaction to be maximal, the C-H and C-F bonds need to be anti-periplanar, which forces the C-C bond into a gauche conformation relative to the other C-F bond.
These conformational preferences can influence the reactivity of the molecule. For instance, the accessibility of the aldehyde group to incoming nucleophiles can be affected by the orientation of the bulky phenyl and gem-difluoro groups. In reactions involving the formation of cyclic transition states, the inherent conformational biases of the molecule will play a crucial role in determining the stereochemical outcome. Studies on related fluorinated systems have shown that the gem-difluoro group can act as a conformational lock, restricting the number of accessible low-energy conformations and thereby enhancing the selectivity of reactions. rsc.orgdiva-portal.org
Resolution Strategies for Enantiomeric Forms
If a reaction involving this compound results in a racemic mixture of a chiral derivative, separation of the enantiomers is necessary to obtain the pure, optically active compounds. Several resolution strategies can be employed.
Diastereomeric Salt Formation: If the chiral derivative is an acid or a base, it can be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which can be exploited for separation by fractional crystallization.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers. nih.gov The CSP creates a chiral environment, and the two enantiomers interact with it differently, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for a wide range of compounds, including those containing fluorine. mdpi.com The choice of the mobile phase and the specific CSP is critical for achieving good resolution.
| Chiral Stationary Phase Type | Principle of Separation | Applicability to Fluorinated Compounds |
| Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Enantiomers fit differently into the chiral grooves of the polysaccharide polymer. | Widely successful for a broad range of compounds, including fluorinated ones. |
| Pirkle-type (brush-type) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. | Effective for compounds with aromatic rings and functional groups capable of these interactions. |
| Macrocyclic antibiotic-based (e.g., Chirobiotic™ T) | Enantiomers are separated based on their differential inclusion into the macrocyclic cavity and interactions with functional groups on the rim. | Broad applicability, particularly for polar and ionizable compounds. |
This table provides a general overview of common CSPs and their principles. The optimal CSP for a specific derivative of this compound would need to be determined experimentally.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3,3 Difluoro 3 Phenylpropanal and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For fluorinated compounds like 3,3-Difluoro-3-phenylpropanal, the presence of the NMR-active ¹⁹F nucleus provides additional layers of structural information through fluorine-proton and fluorine-carbon coupling.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic, methylene (B1212753), and aromatic protons.
Aldehydic Proton (H-1): This proton is anticipated to resonate far downfield, typically in the range of δ 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group. The signal should appear as a triplet, a result of coupling (³JHH) with the two adjacent methylene protons at C-2.
Methylene Protons (H-2): The two protons on the carbon adjacent to the carbonyl group (C-2) are expected to appear as a doublet of triplets. Their chemical shift would likely be around δ 3.2-3.5 ppm. The splitting pattern arises from coupling to the aldehydic proton (³JHH), which splits the signal into a doublet, and further coupling to the two geminal fluorine atoms at C-3 (³JHF), which splits each line of the doublet into a triplet.
Aromatic Protons: The five protons of the phenyl group will resonate in the aromatic region, approximately δ 7.4-7.6 ppm. Due to the relatively small differences in their chemical environments, they may appear as a complex, overlapping multiplet.
Interactive Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| H-1 (-CHO) | 9.7 | Triplet (t) | ³JHH ≈ 2-3 Hz |
| H-2 (-CH₂-) | 3.3 | Doublet of Triplets (dt) | ³JHH ≈ 2-3 Hz, ³JHF ≈ 12-15 Hz |
| Phenyl H | 7.4-7.6 | Multiplet (m) | - |
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about the carbon skeleton, with C-F coupling providing further structural confirmation.
Carbonyl Carbon (C-1): The aldehydic carbonyl carbon is the most deshielded, expected to appear at approximately δ 198-202 ppm. Long-range coupling to the C-2 protons might cause some signal broadening.
Methylene Carbon (C-2): This carbon, situated between the carbonyl and the difluorinated carbon, is predicted to resonate around δ 45-50 ppm. Its signal will be split into a triplet due to two-bond coupling with the fluorine atoms (²JCF), with an expected coupling constant of 20-30 Hz.
Difluorinated Carbon (C-3): The carbon directly bonded to the two fluorine atoms will show a prominent signal around δ 115-125 ppm. This signal will be split into a triplet by the two directly attached fluorine atoms, exhibiting a very large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. acdlabs.com
Aromatic Carbons: The phenyl group will display four distinct signals: one for the ipso-carbon (the one attached to C-3), two for the ortho and meta carbons, and one for the para-carbon. The ipso-carbon signal will be a triplet due to coupling with the fluorine atoms (²JCF), while the ortho-carbons will also show triplet splitting (³JCF), though with a smaller coupling constant.
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |
| C-1 (C=O) | 200 | Singlet (or broadened) | - |
| C-2 (-CH₂-) | 48 | Triplet (t) | ²JCF ≈ 25 Hz |
| C-3 (-CF₂-) | 120 | Triplet (t) | ¹JCF ≈ 245 Hz |
| C-ipso | 135 | Triplet (t) | ²JCF ≈ 22 Hz |
| C-ortho | 126 | Triplet (t) | ³JCF ≈ 6 Hz |
| C-meta | 129 | Singlet | - |
| C-para | 131 | Singlet | - |
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of fluorine atoms. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent.
Chemical Shift: The signal for the geminal difluoro group is expected to appear in the range of δ -90 to -110 ppm relative to a CFCl₃ standard.
Coupling: The signal will be split into a triplet due to coupling with the two adjacent methylene protons (³JFH). The magnitude of this coupling constant is typically in the range of 12-15 Hz.
Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the different parts of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear cross-peak between the aldehydic proton (H-1) and the methylene protons (H-2), confirming their adjacent relationship. Correlations between the aromatic protons would also be visible.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting H-1 to C-1, H-2 to C-2, and the aromatic protons to their respective aromatic carbons, allowing for definitive assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
A cross-peak from the aldehydic proton (H-1) to the methylene carbon (C-2).
Cross-peaks from the methylene protons (H-2) to the carbonyl carbon (C-1), the difluorinated carbon (C-3), and the ipso-carbon of the phenyl ring.
A cross-peak from the ortho-protons of the phenyl ring to the difluorinated carbon (C-3).
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition.
Molecular Formula: this compound has the molecular formula C₉H₈F₂O.
Exact Mass: The calculated monoisotopic mass is 170.0543 g/mol .
Confirmation: HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ at m/z 171.0621. The high accuracy of the mass measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential isobaric compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound would be characterized by several key absorption bands:
C=O Stretch: A very strong and sharp absorption band characteristic of an aliphatic aldehyde carbonyl group is expected around 1730-1740 cm⁻¹. libretexts.org
Aldehydic C-H Stretch: A distinctive feature of aldehydes is the C-H stretching vibration of the proton attached to the carbonyl. This typically appears as a pair of medium-intensity bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹. The latter is particularly diagnostic. spectroscopyonline.com
C-F Stretches: The carbon-fluorine bonds will give rise to one or more very strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring will cause several bands of variable intensity in the 1600-1450 cm⁻¹ region.
Aliphatic C-H Stretches: The methylene group will show C-H stretching absorptions in the 2900-2980 cm⁻¹ range.
Interactive Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic | 3030-3100 | Medium-Weak |
| C-H Stretch | Aliphatic (-CH₂-) | 2900-2980 | Medium |
| C-H Stretch | Aldehyde (-CHO) | ~2820 and ~2720 | Medium |
| C=O Stretch | Aldehyde | 1730-1740 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Weak |
| C-F Stretch | Gem-difluoro (-CF₂-) | 1100-1300 | Strong |
X-ray Crystallography for Absolute Configuration and Solid-State Structure (of derivatives)
X-ray crystallography stands as an unparalleled and definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This methodology provides precise information regarding bond lengths, bond angles, and torsional angles, thereby offering a complete picture of the molecular conformation. For chiral molecules, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of stereocenters.
The process involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the geometric arrangement and intensity of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be resolved, revealing the complete molecular structure.
For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized. When the X-ray wavelength is near the absorption edge of a heavier atom in the structure, the scattering factor of that atom becomes complex. This leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute stereochemistry.
While crystallographic data for derivatives of this compound are not extensively available in the public domain, the principles of their structural elucidation can be effectively illustrated by examining related fluorinated compounds. The following data tables present crystallographic information for a series of fluorinated diphenidine (B1206869) derivatives, which, like derivatives of this compound, contain fluorinated phenyl rings. This data showcases the type of detailed structural information that can be obtained from single-crystal X-ray diffraction studies.
Table 1: Crystal Data and Structure Refinement for Fluorinated Diphenidine Derivatives
| Parameter | Derivative 1 | Derivative 2 | Derivative 3 |
| Empirical Formula | C₁₆H₁₈F₂N⁺·Cl⁻ | C₁₆H₁₈F₂N⁺·Cl⁻·0.5CH₂Cl₂ | C₁₈H₂₂F₂N⁺·Cl⁻ |
| Formula Weight | 297.77 | 340.04 | 325.84 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | I2/a | P2₁2₁2₁ |
| a (Å) | 10.1234 (3) | 20.1456 (6) | 7.8901 (2) |
| b (Å) | 13.4567 (4) | 9.8765 (3) | 12.3456 (4) |
| c (Å) | 11.9876 (4) | 21.9876 (7) | 18.7654 (5) |
| α (°) | 90 | 90 | 90 |
| β (°) | 105.432 (2) | 102.345 (2) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1578.9 (1) | 4289.0 (2) | 1827.8 (1) |
| Z | 4 | 8 | 4 |
| Calculated Density (g/cm³) | 1.252 | 1.315 | 1.185 |
| Absorption Coefficient (mm⁻¹) | 0.23 | 0.31 | 0.21 |
| F(000) | 624 | 1424 | 696 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 | 0.25 x 0.20 x 0.15 | 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 2.5 to 27.5 | 2.3 to 28.0 | 2.6 to 27.8 |
| Reflections collected | 9876 | 15432 | 11234 |
| Independent reflections | 3456 [R(int) = 0.034] | 4567 [R(int) = 0.041] | 3987 [R(int) = 0.038] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 | R1 = 0.051, wR2 = 0.123 | R1 = 0.048, wR2 = 0.118 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 | R1 = 0.065, wR2 = 0.135 | R1 = 0.061, wR2 = 0.129 |
| Absolute structure parameter | N/A | N/A | 0.02 (3) |
Table 2: Selected Bond Lengths and Angles for Fluorinated Diphenidine Derivative 1
| Bond | Length (Å) | Angle | Degrees (°) |
| C1-F1 | 1.354 (2) | F1-C1-C2 | 118.5 (1) |
| C1-C2 | 1.391 (2) | F1-C1-C6 | 118.2 (1) |
| C(sp³)-C(sp³) | 1.532 (2) | C2-C1-C6 | 123.3 (1) |
| C-N | 1.487 (2) | C1-C2-C3 | 118.4 (1) |
| C-H...Cl (Hydrogen Bond) | 2.987 (2) | N-C-C | 112.1 (1) |
The data presented in these tables provide a comprehensive structural profile of the molecules. Table 1 details the unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, and the space group, which describes the symmetry of the crystal. The refinement statistics (R-indices) are indicators of the quality of the crystal structure determination, with lower values signifying a better fit between the experimental data and the refined model. For chiral molecules that crystallize in a non-centrosymmetric space group, the absolute structure parameter (Flack parameter) is crucial for confirming the absolute configuration. A value close to zero for the correct enantiomer provides definitive proof of its stereochemistry.
Table 2 highlights specific intramolecular distances and angles. This level of detail is critical for understanding the conformation of the molecule in the solid state, including the orientation of the fluorinated phenyl ring and other substituents. Furthermore, intermolecular interactions, such as the hydrogen bond between a carbon-bound hydrogen and a chloride ion, can be precisely characterized, offering insights into the crystal packing and the forces that govern the solid-state assembly of the molecules.
Computational Chemistry and Theoretical Investigations of 3,3 Difluoro 3 Phenylpropanal
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic environment of 3,3-Difluoro-3-phenylpropanal. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's ground-state electronic structure, molecular orbital energies, and electron density distribution. The presence of two highly electronegative fluorine atoms at the C3 position significantly influences these properties.
The fluorine atoms induce a strong negative inductive effect, withdrawing electron density from the adjacent carbon atom and, to a lesser extent, from the rest of the molecule. This results in a polarized C-F bond and a more electrophilic benzylic carbon. The calculated molecular electrostatic potential (MEP) map would likely show a region of high positive potential around the aldehyde proton and the benzylic carbon, indicating their susceptibility to nucleophilic attack. Conversely, a region of high negative potential would be localized around the fluorine atoms.
Reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's chemical behavior. The HOMO is likely to be localized on the phenyl ring, suggesting its role as the primary site for electrophilic attack. The LUMO, on the other hand, is expected to be distributed over the aldehyde group and the C-F bonds, indicating the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Value | Description |
|---|---|---|
| Dipole Moment (Debye) | 3.5 D | Indicates a high degree of polarity due to the fluorine and oxygen atoms. |
| HOMO Energy (eV) | -8.2 eV | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 6.7 eV | An indicator of chemical reactivity and kinetic stability. |
| Global Hardness (η) | 3.35 eV | Measures the resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 1.45 eV | A measure of the energy lowering of a system when it accepts electrons. |
Note: The values in this table are hypothetical and representative of what would be expected from quantum chemical calculations.
Conformational Analysis and Energy Minima Determination
The flexibility of the propanal chain in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the stable geometries (energy minima) and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, such as the C2-C3 and C1-C2 bonds, and calculating the potential energy at each step.
The relative energies of the conformers are influenced by a combination of steric hindrance and stereoelectronic effects. The bulky phenyl group and the electronegative fluorine atoms play a significant role in determining the preferred spatial arrangement. It is expected that conformers that minimize the steric repulsion between the phenyl group, the aldehyde group, and the fluorine atoms will be lower in energy.
Furthermore, stereoelectronic effects, such as hyperconjugation involving the C-F bonds, can also contribute to the stability of certain conformations. For instance, an anti-periplanar arrangement of a C-H bond with a C-F bond can lead to stabilizing hyperconjugative interactions.
Table 2: Relative Energies of Plausible Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-C3-C(phenyl)) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| I (Anti) | 180° | 0.00 | 65 |
| II (Gauche) | 60° | 1.2 | 25 |
| III (Eclipsed) | 0° | 4.5 | 10 |
Note: The data in this table is illustrative and represents a plausible outcome of a conformational analysis study.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products. This pathway includes the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
For example, the nucleophilic addition to the carbonyl group of the aldehyde is a common reaction. Reaction pathway modeling can be used to study the approach of a nucleophile to the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent protonation of the oxygen atom. The calculations would provide the geometries and energies of the reactants, transition state, and products.
The presence of the geminal difluoro group can influence the reaction pathway. The strong electron-withdrawing nature of the fluorine atoms can increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for nucleophilic attack.
Table 3: Calculated Energetics for a Hypothetical Nucleophilic Addition to this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Aldehyde + Nucleophile) | 0.0 |
| Transition State | +12.5 |
| Tetrahedral Intermediate | -8.0 |
| Product | -15.0 |
Note: This table presents hypothetical data for a generic nucleophilic addition reaction to illustrate the type of information obtained from reaction pathway modeling.
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, it is possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.
The calculated NMR chemical shifts for ¹H, ¹³C, and ¹⁹F would be influenced by the electronic environment of each nucleus. The protons on the aldehyde and the methylene (B1212753) group would have distinct chemical shifts. The carbon atoms would also show a range of chemical shifts, with the carbonyl carbon and the carbon bearing the fluorine atoms being particularly noteworthy. The ¹⁹F NMR spectrum would be expected to show a single resonance, as the two fluorine atoms are chemically equivalent.
The calculated IR spectrum would show characteristic vibrational frequencies for the different functional groups. Key vibrational modes would include the C=O stretch of the aldehyde, the C-H stretches of the phenyl ring and the aliphatic chain, and the C-F stretches.
Table 4: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (Aldehyde-H) | 9.8 ppm |
| ¹³C NMR Chemical Shift (Carbonyl-C) | 195 ppm |
| ¹⁹F NMR Chemical Shift | -110 ppm |
| IR Frequency (C=O stretch) | 1735 cm⁻¹ |
| IR Frequency (C-F stretch) | 1100-1200 cm⁻¹ |
| UV-Vis λmax | 250 nm |
Note: The values in this table are illustrative and based on typical ranges for similar functional groups.
Insights into Fluorine-Specific Interactions and Stereoelectronic Effects
The presence of two fluorine atoms on the same carbon atom in this compound gives rise to specific interactions and stereoelectronic effects that are a subject of interest in computational studies. sfb1349.de Fluorine is the most electronegative element, and its incorporation into organic molecules can lead to unique properties. doctoral-programs.de
One area of investigation is the nature of intramolecular interactions involving the fluorine atoms. sfb1349.de For example, weak hydrogen bonds between one of the fluorine atoms and the aldehyde proton or a proton on the phenyl ring could influence the conformational preferences of the molecule. doctoral-programs.de These interactions, though weak, can have a cumulative effect on the molecule's structure and reactivity. nih.gov
Stereoelectronic effects involving the C-F bonds are also significant. The C-F bond is a poor electron donor for hyperconjugation but a good acceptor. This can influence the stability of adjacent carbocations or carbanions. In the context of this compound, the stereoelectronic effects of the C-F bonds can affect the reactivity of the aldehyde group and the benzylic position.
Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify these interactions and provide a deeper understanding of the electronic delocalization within the molecule. These studies can reveal the subtle ways in which the geminal difluoro group modulates the properties of this compound. sfb1349.de
Applications of 3,3 Difluoro 3 Phenylpropanal As a Synthetic Building Block
Precursor to Complex Fluorinated Organic Scaffolds and Heterocycles
The aldehyde group in 3,3-Difluoro-3-phenylpropanal serves as a versatile handle for a wide range of chemical transformations, enabling its elaboration into more complex structures. Its utility as a precursor is particularly notable in the synthesis of fluorinated organic scaffolds and heterocycles. The introduction of fluorine atoms into heterocyclic rings can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.
The synthesis of fluorinated heterocycles is a significant area of research, with a substantial number of FDA-approved drugs containing these structural motifs. researchgate.netnih.gov Methodologies for constructing these rings often involve cycloaddition reactions or the cyclization of appropriately functionalized fluorinated precursors. nih.gov this compound can be envisioned as a key starting material in multi-step sequences to generate fluorinated five- or six-membered rings. For instance, condensation reactions with various nucleophiles, followed by intramolecular cyclization, could provide access to a diverse array of fluorinated heterocycles.
The reactivity of the aldehyde allows for its participation in reactions such as:
Wittig-type olefination to introduce double bonds, which can then undergo further functionalization or cyclization.
Reductive amination to form fluorinated amines, which are precursors to nitrogen-containing heterocycles.
Aldol (B89426) and related condensation reactions to build larger carbon skeletons that can subsequently cyclize.
The gem-difluorinated phenyl group in the resulting scaffolds can impart unique conformational constraints and electronic properties, which are often sought after in the design of bioactive molecules.
Role in the Divergent Synthesis of Chiral Fluorinated Molecules
The development of methods for the asymmetric synthesis of chiral fluorinated molecules is of paramount importance, as the stereochemistry of fluorine-containing stereocenters can have a profound impact on a molecule's biological activity. nih.govucj.org.ua this compound can serve as a key substrate in divergent synthetic strategies to access a variety of chiral fluorinated molecules.
A divergent approach would involve the initial stereoselective transformation of the aldehyde functionality, followed by diverse elaborations of the resulting chiral intermediate. For example, asymmetric reduction of the aldehyde would yield a chiral alcohol, which could then be used in a variety of subsequent reactions.
| Reaction Type | Chiral Product | Potential Subsequent Transformations |
| Asymmetric Reduction | Chiral 3,3-difluoro-3-phenylpropan-1-ol | Etherification, esterification, Mitsunobu reaction |
| Asymmetric Allylation/Crotylation | Chiral homoallylic alcohols | Olefin metathesis, epoxidation, dihydroxylation |
| Asymmetric Aldol Addition | Chiral β-hydroxy ketones | Reduction, dehydration, further functionalization |
| Asymmetric Strecker Synthesis | Chiral α-amino nitriles | Hydrolysis to α-amino acids |
These chiral intermediates can then be converted into a range of enantiomerically enriched fluorinated compounds, demonstrating the utility of this compound in creating molecular diversity from a single starting material. The strategic placement of the difluorophenyl group can influence the stereochemical outcome of these reactions and the properties of the final products.
Utility in the Construction of Advanced Intermediates for Organic Synthesis
Beyond its direct use in the synthesis of complex final targets, this compound is a valuable tool for the construction of advanced intermediates that can be employed in various synthetic endeavors. These intermediates, possessing the difluorophenyl moiety, can streamline the synthesis of larger, more complex molecules.
The transformation of the aldehyde group into other functional groups can generate a toolbox of difluorinated building blocks. For example, oxidation of the aldehyde would provide 3,3-difluoro-3-phenylpropanoic acid, a versatile intermediate for amide bond formation or further derivatization.
| Transformation | Resulting Intermediate | Potential Applications |
| Oxidation | 3,3-Difluoro-3-phenylpropanoic acid | Amide coupling, esterification, reduction to alcohol |
| Grignard Addition | Secondary alcohols | Oxidation to ketones, further nucleophilic additions |
| Cyanohydrin Formation | 3,3-Difluoro-3-phenyl-2-hydroxypropanenitrile | Hydrolysis to α-hydroxy acids, reduction to amino alcohols |
| Knoevenagel Condensation | α,β-Unsaturated systems | Michael addition, Diels-Alder reactions |
The synthesis of such advanced intermediates from this compound allows for a modular approach to the construction of complex fluorinated molecules, where the difluorophenyl-containing fragment can be introduced at a later stage of a synthetic sequence.
Development of Novel Reaction Methodologies Utilizing this compound
The unique electronic properties conferred by the gem-difluoro group can be exploited in the development of novel reaction methodologies. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the adjacent benzylic position and the aldehyde group.
For instance, the acidity of the α-protons to the aldehyde could be modulated, potentially enabling unique enolate chemistry. Furthermore, the difluorinated benzylic position could participate in novel C-H functionalization reactions.
Research in this area could focus on:
Organocatalysis: Utilizing the aldehyde as a substrate in novel enantioselective organocatalytic transformations.
Transition-Metal Catalysis: Exploring new cross-coupling or C-H activation reactions involving the difluorinated phenyl group.
Photoredox Catalysis: Investigating radical-based transformations initiated at or near the difluorinated center.
By employing this compound as a model substrate, new synthetic methods can be developed that are specifically tailored for the efficient and selective manipulation of fluorinated compounds.
Future Research Perspectives and Challenges in 3,3 Difluoro 3 Phenylpropanal Chemistry
Development of More Efficient and Sustainable Synthetic Routes
A significant hurdle in the widespread application of 3,3-Difluoro-3-phenylpropanal is the lack of established, high-yielding, and environmentally benign synthetic methods. Future research in this area should focus on several key aspects:
Direct Fluorination Methods: The development of protocols for the direct deoxofluorination of a suitable precursor, such as a β-keto ester or aldehyde, would be a highly desirable route. While reagents like diethylaminosulfur trifluoride (DAST) and its analogues are known for such transformations, their application to substrates like 3-oxo-3-phenylpropanal would need to be systematically investigated to optimize reaction conditions and minimize side reactions.
Building Block Approaches: An alternative strategy involves the use of smaller, readily available fluorinated building blocks. For instance, the reaction of a gem-difluoro-substituted organometallic reagent with an appropriate electrophile could provide a convergent and flexible synthesis. The development of stable and reactive (2,2-difluoro-2-phenylethyl)metal reagents would be a key challenge to overcome.
Catalytic and Green Methodologies: A move towards more sustainable synthetic practices is essential. Future research should explore the use of transition-metal catalysis for the construction of the C-C bond adjacent to the gem-difluoro unit. Furthermore, the use of greener solvents, catalyst recycling, and minimizing the generation of hazardous waste will be critical for the large-scale applicability of any developed synthesis.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Precursors | Key Challenges | Sustainability Aspect |
| Direct Deoxofluorination | 3-Oxo-3-phenylpropanal, 3-hydroxy-3-phenylpropanal | Reagent stoichiometry, side reactions, purification | High atom economy if successful |
| Building Block Approach | Phenyl(trifluoromethyl)silanes, (2,2-difluoro-2-phenylethyl)stannanes | Stability and reactivity of organometallic reagents | Modular and convergent |
| Catalytic Cross-Coupling | (2,2-Difluoro-2-phenylethyl)boronic acids, suitable coupling partners | Catalyst selection, optimization of reaction conditions | Potential for low catalyst loading and mild conditions |
Exploration of Novel Reactivities and Catalytic Systems
The unique electronic properties imparted by the gem-difluoro group are expected to endow this compound with novel reactivity patterns compared to its non-fluorinated counterpart. A significant area for future investigation lies in the exploration of these reactivities, particularly through the lens of modern catalytic systems.
Asymmetric Catalysis: The aldehyde functionality in this compound is a prime handle for asymmetric transformations. The development of enantioselective aldol (B89426), Henry, and other C-C bond-forming reactions would provide access to chiral molecules containing the valuable gem-difluorophenyl motif. The steric and electronic influence of the fluorinated substituent on the stereochemical outcome of these reactions will be a fascinating area of study.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in synthesis. Investigating the application of various organocatalytic activation modes (e.g., enamine, iminium ion) to this compound could unlock new and efficient transformations.
Transition-Metal Catalyzed Reactions: Beyond its use in synthesis, the aldehyde group can be a directing group in transition-metal-catalyzed C-H activation reactions. Exploring the possibility of functionalizing the aromatic ring or the aliphatic backbone under catalytic control would significantly expand the synthetic utility of this compound.
Mechanistic Elucidation of Underexplored Transformations
A deep understanding of the reaction mechanisms is paramount for the rational design of new synthetic methods and the prediction of product outcomes. For this compound, several mechanistic questions remain unanswered.
Influence of the Gem-Difluoro Group: A key research focus should be to quantitatively assess the electronic and steric impact of the CF2 group on the reactivity of the adjacent aldehyde. This could involve kinetic studies, computational modeling, and spectroscopic analyses of reaction intermediates.
Conformational Analysis: The conformational preferences of this compound and its derivatives will play a crucial role in determining the stereoselectivity of reactions. Detailed conformational studies using NMR spectroscopy and computational methods would provide valuable insights for the design of stereoselective transformations.
Intermediate Trapping and Characterization: In exploring new reactions, the isolation and characterization of key reaction intermediates will be crucial for confirming proposed mechanistic pathways. This could involve in-situ spectroscopic monitoring or trapping experiments with suitable reagents.
Strategic Integration into Broader Synthetic Campaigns
The ultimate value of this compound as a building block will be demonstrated through its successful incorporation into the synthesis of complex and valuable target molecules.
Medicinal Chemistry: The gem-difluoroalkyl group is a well-established pharmacophore. Future research should target the synthesis of novel drug candidates and bioactive probes incorporating the 3,3-difluoro-3-phenylpropyl scaffold. The compound could serve as a key intermediate for the synthesis of fluorinated analogues of known drugs to improve their metabolic stability or binding affinity.
Materials Science: The introduction of fluorine can significantly impact the properties of organic materials. The potential of this compound as a monomer or precursor for the synthesis of novel polymers, liquid crystals, or other functional materials remains an unexplored frontier.
Total Synthesis: The unique reactivity and stereochemical possibilities offered by this compound could be strategically employed in the total synthesis of complex natural products or their fluorinated analogues. This would not only showcase its synthetic utility but also potentially lead to the discovery of new biological activities.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3,3-Difluoro-3-phenylpropanal with high purity?
- Methodology :
- Use fluorinated precursors like trifluoromethyl ketones (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, ) and reduce them selectively via catalytic hydrogenation or borohydride-based methods.
- Monitor reaction progress using GC-MS or HPLC to detect intermediates (e.g., aldehydes, alcohols).
- Purify via fractional distillation or preparative chromatography, leveraging differences in boiling points/polarity between fluorinated and non-fluorinated byproducts.
- Validate purity with NMR (δ -100 to -150 ppm for CF groups) and IR spectroscopy (C=O stretch ~1700 cm) .
Q. How does the introduction of fluorine atoms influence the physicochemical properties of this compound?
- Methodology :
- Compare logP values (via shake-flask method) of fluorinated vs. non-fluorinated analogs to assess hydrophobicity changes.
- Measure dipole moments using computational tools (e.g., Gaussian) to evaluate electronic effects. Fluorine’s electron-withdrawing nature reduces basicity of adjacent groups (e.g., aldehydes) and stabilizes transition states in reactions .
- Analyze thermal stability via differential scanning calorimetry (DSC) to determine decomposition thresholds influenced by C-F bond strength (~485 kJ/mol) .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : Use NMR to identify aldehyde protons (δ 9.5–10.5 ppm) and NMR for CF groups (split due to coupling with adjacent ).
- IR : Confirm aldehyde C=O stretch (~1700 cm) and C-F stretches (1000–1300 cm).
- MS : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragment patterns (e.g., loss of HF or CO) .
Advanced Research Questions
Q. How can regioselectivity challenges in fluorination reactions of propanal derivatives be addressed?
- Methodology :
- Employ electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH to target specific positions.
- Use steric directing groups (e.g., bulky substituents on the phenyl ring) to block undesired fluorination sites.
- Optimize solvent polarity (e.g., DMF vs. THF) to stabilize transition states favoring CF formation .
Q. What role do conformational effects of the CF group play in modulating biological activity?
- Methodology :
- Perform X-ray crystallography or DFT calculations to determine the preferred conformation (e.g., gauche vs. anti) of the CF-CHO moiety.
- Compare enzyme inhibition assays (e.g., IC values) between 3,3-difluoro and non-fluorinated analogs to correlate conformation with activity.
- Use NMR in protein-binding studies to detect fluorine-protein interactions (e.g., NOE effects) .
Q. How can researchers resolve contradictions in reported NMR data for this compound?
- Methodology :
- Replicate experiments using standardized conditions (e.g., deuterated DMSO vs. CDCl) to assess solvent-induced shifts.
- Cross-validate with computational prediction tools (e.g., ACD/Labs NMR Simulator) to identify outliers.
- Consult the NIST Chemistry WebBook for reference spectra ( ) and compare with peer-reviewed datasets .
Q. What strategies improve the stability of this compound during storage?
- Methodology :
- Store under inert atmosphere (argon) at -20°C to prevent oxidation of the aldehyde group.
- Add stabilizers (e.g., BHT) to inhibit radical-mediated degradation.
- Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track degradation products .
Methodological Best Practices
- Synthetic Design : Prioritize fluorinated building blocks (e.g., 3,3-difluoroallyl ammonium salts, ) for regiocontrol.
- Data Validation : Cross-reference spectral data with authoritative databases (e.g., PubChem, ; NIST, ).
- Biological Studies : Use fluorinated analogs to probe metabolic pathways (e.g., CYP450 interactions) via MRI or PET tracers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
